molecular formula C21H21N3O4S B12030731 Ethyl 2-(2-((4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl)thio)acetamido)acetate CAS No. 578758-35-7

Ethyl 2-(2-((4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl)thio)acetamido)acetate

Cat. No.: B12030731
CAS No.: 578758-35-7
M. Wt: 411.5 g/mol
InChI Key: HJHMXJSQZNPPLA-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl)thio)acetamido)acetate is a complex organic compound that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-((4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl)thio)acetamido)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-thiol with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl)thio)acetamido)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine, depending on the reducing agent used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2-((4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl)thio)acetamido)acetate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Due to its potential therapeutic properties, it is investigated for its use in drug development, particularly in the treatment of diseases like cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-((4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl)thio)acetamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinazolinone core can bind to active sites of enzymes, inhibiting their activity. Additionally, the thioether linkage and ester group can participate in various biochemical interactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate
  • Ethyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate

Uniqueness

Ethyl 2-(2-((4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl)thio)acetamido)acetate is unique due to its specific structural features, such as the quinazolinone core and the thioether linkage. These features confer distinct biological activities and chemical reactivity, making it a valuable compound for various scientific research applications.

Biological Activity

Ethyl 2-(2-((4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl)thio)acetamido)acetate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a detailed overview of its biological activity, supported by data tables, research findings, and case studies.

Chemical Structure and Synthesis

The compound belongs to the quinazoline class, characterized by a fused benzene and pyrimidine ring structure. The synthesis typically involves the reaction of 2-mercapto-3-(p-tolyl)quinazolin-4(3H)-one with ethyl chloroacetate under alkaline conditions, yielding the target compound through a nucleophilic substitution reaction .

Structural Formula

The structural formula can be represented as follows:

Ethyl 2 2 4 oxo 3 p tolyl 3 4 dihydroquinazolin 2 yl thio acetamido acetate\text{Ethyl 2 2 4 oxo 3 p tolyl 3 4 dihydroquinazolin 2 yl thio acetamido acetate}

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of derivatives related to this compound. For instance, compounds containing the quinazoline moiety have shown significant antibacterial and antifungal activities. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of nucleic acid synthesis .

Antitumor Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Notably, it has been tested against human breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cell lines. The compound demonstrates an IC50 value in the micromolar range, indicating potent antiproliferative activity .

Anticonvulsant Activity

The anticonvulsant potential of this compound has also been explored. Studies have shown that derivatives with similar structures exhibit significant protective effects in animal models of epilepsy, suggesting a mechanism that may involve modulation of GABAergic neurotransmission or sodium channel blockade .

Anti-inflammatory Activity

Compounds derived from quinazoline have been evaluated for their anti-inflammatory properties. This compound has shown promise in reducing inflammation markers in vitro and in vivo models, potentially through inhibition of cyclooxygenase enzymes (COX) .

Table 1: Summary of Biological Activities

Activity Tested Cell Lines IC50 (µM) Reference
AntimicrobialVarious bacterial strainsN/A ,
AntitumorMCF-7, A549, HCT1160.52 - 0.75 ,
AnticonvulsantAnimal modelsN/A ,
Anti-inflammatoryIn vitro assaysN/A

Detailed Findings from Recent Studies

  • Antitumor Efficacy : A study evaluating the cytotoxicity of various quinazoline derivatives highlighted that this compound showed significant inhibition of cell proliferation in MCF-7 cells with an IC50 value of approximately 0.75 µM .
  • Mechanism of Action : Investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .
  • Anticonvulsant Mechanism : In a study on seizure models, the compound exhibited protective effects comparable to established anticonvulsants like phenytoin and carbamazepine, suggesting potential for therapeutic use in epilepsy management .

Properties

CAS No.

578758-35-7

Molecular Formula

C21H21N3O4S

Molecular Weight

411.5 g/mol

IUPAC Name

ethyl 2-[[2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]acetate

InChI

InChI=1S/C21H21N3O4S/c1-3-28-19(26)12-22-18(25)13-29-21-23-17-7-5-4-6-16(17)20(27)24(21)15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3,(H,22,25)

InChI Key

HJHMXJSQZNPPLA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C

Origin of Product

United States

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